REACTION_CXSMILES
|
[CH3:1][C:2](=[O:8])[CH2:3][C:4](=[O:7])[CH2:5][CH3:6].CO[CH:11](OC)[N:12]([CH3:14])[CH3:13]>CN(C)C=O>[CH3:11][N:12]([CH:14]=[C:3]([C:4](=[O:7])[CH2:5][CH3:6])[C:2](=[O:8])[CH3:1])[CH3:13]
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Name
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|
Quantity
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34 g
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Type
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reactant
|
Smiles
|
CC(CC(CC)=O)=O
|
Name
|
|
Quantity
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40 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
concentrated on a rotary evaporator at steam bath temperature
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
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product
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Smiles
|
CN(C)C=C(C(C)=O)C(CC)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |